molecular formula C17H13N3O3S B2735301 N-[(furan-2-yl)methyl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide CAS No. 848916-59-6

N-[(furan-2-yl)methyl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide

Cat. No.: B2735301
CAS No.: 848916-59-6
M. Wt: 339.37
InChI Key: BRPQKJFVOQPHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a furan-2-ylmethyl substituent and a 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl moiety. The tricyclic core integrates oxygen and nitrogen atoms within a fused ring system, while the sulfanyl group (-S-) bridges the acetamide and the heterocyclic scaffold.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-14(18-8-11-4-3-7-22-11)9-24-17-16-15(19-10-20-17)12-5-1-2-6-13(12)23-16/h1-7,10H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPQKJFVOQPHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps. One common method starts with the preparation of benzofuro[3,2-d]pyrimidine derivatives through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-d]pyrimidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and sulfides, depending on the specific reaction and conditions used.

Scientific Research Applications

Structural Characteristics

The compound features a distinctive structure characterized by:

  • Furan moiety : A five-membered aromatic ring containing oxygen.
  • Tricyclic framework : A complex arrangement that contributes to its chemical behavior and potential interactions with biological targets.
  • Sulfanyl group : Enhances reactivity and may influence biological interactions.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₃O₄S
  • Molecular Weight : Approximately 379.48 g/mol

Biological Activities

Preliminary studies indicate that N-[(furan-2-yl)methyl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide may exhibit various biological activities:

Antimicrobial Properties

Research has shown that compounds with similar structural features often possess antimicrobial properties. For instance:

Compound NameStructural FeaturesBiological Activity
5-(Hydroxymethyl)-2-furan carboxylic acidContains a furan ringAntibacterial activity against Staphylococcus aureus
Furan derivatives with thiol groupsSimilar furan and sulfur moietiesAntimicrobial effects

The presence of both furan and sulfanyl groups in N-[(furan-2-yl)methyl]-2-{...} may enhance its interaction with microbial targets.

Anticancer Potential

The compound's complex structure suggests potential anticancer properties. Similar compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

Therapeutic Applications

Given its unique structural characteristics and preliminary biological activity findings, this compound could have applications in:

  • Drug Development : As a lead compound for the development of new antimicrobial or anticancer agents.
  • Biochemical Research : To study the mechanisms of action related to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuro[3,2-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biological outcomes, making the compound a valuable tool in research and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally related acetamide derivatives documented in pharmacological and synthetic literature.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Key Substituents Potential Applications Key Distinctions from Target Compound
N-[(furan-2-yl)methyl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide 8-Oxa-3,5-diazatricyclo[7.4.0.0²,⁷]tridecahexaene Furan-2-ylmethyl, sulfanyl bridge Antimicrobial, enzyme inhibition Reference compound
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e, ) Linear hexane 2,6-Dimethylphenoxy, amino-hydroxy-diphenyl Antiviral, protease inhibition Lacks heterocyclic core; linear backbone with phenyl groups
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound m, ) Bicyclo[4.2.0]octene Tetrazole, thiadiazolylthio β-lactamase-resistant antibiotic Contains β-lactam ring; carboxylic acid group absent in target
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide () Simple acetamide Bromo-dimethylphenoxy, hydroxymethylphenyl Antimicrobial (broad-spectrum) Simpler structure; lacks fused heterocycles
N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (Compound h, ) Oxazinanone Benzyl, dimethylphenoxy Anti-inflammatory Oxazinanone core vs. tricyclic; polar vs. lipophilic substituents

Key Findings from Comparative Analysis:

Structural Complexity : The target compound’s tricyclic core is unique among compared analogs, which typically feature bicyclic (e.g., β-lactams in Compound m ) or linear frameworks (e.g., Compound e ). This complexity may enhance binding selectivity due to conformational rigidity.

Sulfur Functionality: The sulfanyl (-S-) bridge differentiates it from oxygen-linked analogs (e.g., phenoxy-acetamides in ). Sulfur’s higher lipophilicity and nucleophilicity could improve membrane permeability or covalent interactions with targets .

Bioactivity Profile: Unlike β-lactam derivatives (e.g., Compound m ), the target lacks a carboxylic acid group, suggesting distinct mechanisms (e.g., non-competitive enzyme inhibition vs. cell wall disruption).

Lumping Strategy Relevance : Per , the tricyclic core might be grouped with bicyclic acetamides for modeling physicochemical properties. However, its additional ring strain and heteroatom density likely necessitate separate evaluation .

Research Implications and Gaps

Further studies should:

  • Evaluate its stability against metabolic degradation (e.g., cytochrome P450 interactions).
  • Compare binding affinities with simpler phenoxy-acetamides () to quantify the tricyclic system’s contribution.
  • Apply computational tools like Hit Dexter 2.0 () to predict promiscuity or off-target effects .

Biological Activity

N-[(furan-2-yl)methyl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide is a complex organic compound with significant potential for various biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

Structural Overview

The compound features a unique structural arrangement that includes:

  • Furan moiety : A five-membered aromatic ring containing oxygen.
  • Tricyclic framework : A complex bicyclic structure that may enhance its interaction with biological targets.
  • Sulfanyl group : Contributing to its reactivity and potential biological interactions.

Biological Activities

Preliminary studies indicate that N-[(furan-2-yl)methyl]-2-{...} exhibits various biological activities:

  • Antimicrobial Activity : Similar compounds containing furan and sulfur functionalities have shown antimicrobial effects against various pathogens.
  • Anticancer Properties : The structural complexity may allow for interactions with cancer cell pathways, potentially inhibiting tumor growth.
  • Anti-inflammatory Effects : Compounds with similar frameworks have been noted for their potential in reducing inflammation.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds that share structural features with N-[(furan-2-yl)methyl]-2-{...}:

Compound NameStructural FeaturesBiological Activity
5-(Hydroxymethyl)-2-furan carboxylic acidContains a furan ringAntibacterial activity against Staphylococcus aureus
4-chloro-N-(3-methylphenyl)benzamideAmide bond with aromatic substitutionAnticancer properties
Furan derivatives with thiol groupsSimilar furan and sulfur moietiesAntimicrobial effects

Synthesis Methods

The synthesis of N-[(furan-2-yl)methyl]-2-{...} typically involves multi-step organic synthesis techniques:

  • Formation of the Furan Ring : This can be achieved through cyclization reactions involving diketones.
  • Construction of the Tricyclic Core : Involves several cyclization steps using specific catalysts.
  • Incorporation of Sulfanyl Group : This step may involve nucleophilic substitution reactions to introduce the sulfanyl functionality.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to N-[(furan-2-yl)methyl]-2-{...}. For instance:

  • Antimicrobial Studies : Research has demonstrated that derivatives containing furan and thiol groups exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Reference: A study published in the Journal of Medicinal Chemistry highlighted the efficacy of furan-containing compounds against Escherichia coli and Staphylococcus aureus.
  • Anticancer Research : Investigations into the anticancer potential of similar tricyclic compounds have shown promising results in inhibiting cancer cell proliferation in vitro.
    • Reference: A publication in Cancer Letters reported that tricyclic structures can interfere with cancer cell signaling pathways, leading to reduced cell viability.
  • Mechanism of Action Studies : The mechanism by which these compounds exert their effects often involves binding to specific enzymes or receptors within cells, modulating their activity.
    • Reference: Research in Biochemical Pharmacology has outlined how certain furan derivatives interact with protein targets, influencing cellular processes.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of N-[(furan-2-yl)methyl]-2-{8-oxa-3,5-diazatricyclo[...]acetamide?

  • Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to map the connectivity of the tricyclic core and furan-methyl substituents. Infrared (IR) spectroscopy can identify functional groups like amide bonds (C=O stretch at ~1650–1700 cm⁻¹) and thioether linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. What synthetic routes are effective for synthesizing this compound?

  • Methodological Answer: A stepwise approach is typical:
  • Step 1: Construct the 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene core via cyclization reactions (e.g., Mitsunobu or Ullmann coupling) under inert conditions.
  • Step 2: Introduce the sulfanyl group via nucleophilic substitution using a thiol reagent.
  • Step 3: Couple the tricyclic intermediate with N-[(furan-2-yl)methyl]-2-chloroacetamide using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying energetically favorable routes. Pair this with machine learning algorithms to analyze experimental datasets (e.g., solvent effects, catalyst efficiency) and predict optimal conditions (temperature, pH). For example, ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error cycles .

Q. How to resolve contradictions between computational predictions of reactivity and experimental yields?

  • Methodological Answer: Perform iterative validation:
  • Phase 1: Replicate computational models with adjusted parameters (e.g., solvation effects, entropy corrections).
  • Phase 2: Use high-throughput experimentation (HTE) to test narrow condition ranges suggested by simulations.
  • Phase 3: Apply statistical tools (e.g., ANOVA) to identify outliers and refine models. Discrepancies often arise from unaccounted steric effects or solvent interactions, which can be addressed by updating computational descriptors .

Q. What factorial design approaches are suitable for optimizing reaction parameters?

  • Methodological Answer: Use a full factorial design to evaluate variables like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). For complex systems, a fractional factorial design reduces the number of experiments while maintaining resolution. Post-analysis via response surface methodology (RSM) identifies interactive effects (e.g., temperature-catalyst synergy). Pre-experimental screening (e.g., Plackett-Burman design) prioritizes critical factors .

Q. How to establish structure-activity relationships (SAR) for this compound’s bioactivity?

  • Methodological Answer:
  • Step 1: Synthesize derivatives with modifications to the furan-methyl group, sulfanyl linker, or tricyclic core.
  • Step 2: Screen analogs in biological assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (IC₅₀ determination).
  • Step 3: Apply multivariate analysis (e.g., PCA or QSAR models) to correlate structural features (e.g., logP, polar surface area) with activity. Evidence from similar compounds suggests the furan moiety and sulfanyl group critically influence target binding .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

  • Methodological Answer:
  • pH Stability: Conduct accelerated degradation studies (e.g., 25°C, 40°C) at pH 3–8. Use HPLC to monitor decomposition products. Buffered solutions (phosphate/citrate) maintain pH control.
  • Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition thresholds. Lyophilization improves storage stability for hygroscopic samples.
  • Solvent Selection: Use aprotic solvents (e.g., acetonitrile) to minimize nucleophilic attack on the acetamide group .

Data Handling and Validation

Q. How to address variability in biological assay results for this compound?

  • Methodological Answer:
  • Replicate Experiments: Perform triplicate assays with internal controls (e.g., reference inhibitors).
  • Data Normalization: Use Z-score or fold-change metrics to reduce plate-to-plate variability.
  • Outlier Analysis: Apply Grubbs’ test to exclude anomalous data points. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence-based assays) .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to suspected targets (e.g., kinase domains). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time. Pair these with free-energy perturbation (FEP) calculations to quantify binding affinities. Experimental validation via X-ray crystallography of ligand-target complexes resolves docking ambiguities .

Conflict Resolution in Research

Q. How to reconcile conflicting data from in vitro vs. in vivo studies?

  • Methodological Answer:
  • Pharmacokinetic Profiling: Measure bioavailability, plasma half-life, and tissue distribution to explain efficacy gaps.
  • Metabolite Identification: LC-MS/MS identifies active/inactive metabolites that may alter in vivo outcomes.
  • Dose-Response Correlation: Ensure in vitro doses align with achievable in vivo concentrations. Use allometric scaling for interspecies comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.